1-(4-Phenylphenoxy)propan-2-yl formate
Description
1-(4-Phenylphenoxy)propan-2-yl formate is an aromatic ether ester characterized by a biphenyl ether backbone and a formate ester group. Its molecular formula is inferred as C₁₆H₁₄O₃, with a structure combining a 4-phenylphenoxy group attached to a propan-2-yl chain esterified with formic acid .
Properties
CAS No. |
5437-06-9 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
1-(4-phenylphenoxy)propan-2-yl formate |
InChI |
InChI=1S/C16H16O3/c1-13(19-12-17)11-18-16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3 |
InChI Key |
YRFLPNZAYZDQOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C2=CC=CC=C2)OC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include esters, ketones, and substituted aryl ethers. Below is a comparative analysis:
Table 1: Structural Comparison of 1-(4-Phenylphenoxy)propan-2-yl Formate and Analogs
Key Observations :
Ester vs. Ketone Functionality: The formate ester in the target compound is more reactive toward hydrolysis compared to ketones (e.g., 1-(4-Phenylmethoxyphenyl)propan-2-one) . Esters are often employed as prodrugs or hydrolyzable linkages, whereas ketones are metabolically stable and serve as hydrogen-bond acceptors.
Substituent Effects: The 4-phenylphenoxy group in the target compound enhances aromatic stacking interactions, a feature absent in analogs like 1-(4-hydroxyphenyl)propan-2-one (C₉H₁₀O₂), which has a polar hydroxyl group . Alkyl chains (e.g., butan-2-yl in ) increase lipophilicity, while methoxy groups (e.g., in ) improve solubility via hydrogen bonding.
Molecular Weight and Complexity: The target compound (C₁₆H₁₄O₃) is lighter than 1-(4-butan-2-ylphenoxy)propan-2-yl 2-phenylacetate (C₂₁H₂₆O₃), suggesting differences in crystallinity or melting points.
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